tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate
Overview
Description
tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, pharmaceuticals, and organic synthesis. This compound is known for its unique reactivity and stability, making it a valuable intermediate in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate aldehyde or ketone under controlled conditions. One common method involves the use of tert-butyl acetate as a solvent and bis(trifluoromethanesulfonyl)imide as a catalyst . The reaction is carried out at room temperature, and the product is obtained in good yields.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method offers several advantages, including increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the tert-butyl group, which enhances the compound’s reactivity .
Common Reagents and Conditions
Substitution: Nucleophiles such as organolithium (RLi) and organomagnesium (RMgX) reagents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids or ketones, while reduction reactions produce alcohols or amines .
Scientific Research Applications
tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . In biology, it is employed in the study of enzyme mechanisms and protein-ligand interactions . Additionally, the compound is used in the development of new materials and catalysts for industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by forming covalent bonds with target molecules, leading to changes in their structure and function . This interaction can result in the inhibition or activation of enzymes, modulation of signaling pathways, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate is unique due to its specific structural features and reactivity. The presence of the tert-butyl group enhances its stability and reactivity, making it a valuable intermediate in various chemical reactions . Additionally, its ability to undergo multiple types of reactions, such as oxidation, reduction, and substitution, further distinguishes it from other similar compounds .
Biological Activity
tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate is a carbamate compound with the chemical formula C11H21NO3. It is characterized by its unique structural features, including a tert-butyl group that enhances its stability and reactivity. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Property | Value |
---|---|
IUPAC Name | tert-butyl N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate |
Molecular Formula | C11H21NO3 |
Molecular Weight | 215.29 g/mol |
Melting Point | 70-74 °C |
InChI Key | OBWNQXOVRLYCEL-SECBINFHSA-N |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The compound forms covalent bonds with target molecules, leading to alterations in their structure and function. This reactivity is essential for its role as an intermediate in the synthesis of bioactive compounds.
Applications in Pharmacology
Research has indicated that this compound can serve as a precursor for various pharmaceutical agents. Its derivatives are investigated for potential therapeutic applications, including anti-inflammatory and analgesic properties.
Case Studies
Case Study 1: Synthesis of Bioactive Compounds
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of compounds derived from this compound. These compounds exhibited significant anti-inflammatory activity in vitro, demonstrating the potential for developing new therapeutic agents based on this carbamate structure.
Case Study 2: Agrochemical Applications
Another study focused on the use of this compound in agrochemical formulations. The research highlighted its effectiveness as an insecticide precursor, showing promising results in field trials against common agricultural pests .
Toxicological Profile
While this compound shows potential for various applications, it is essential to consider its toxicological profile. Preliminary studies suggest that exposure to high concentrations may lead to adverse effects, including irritation and potential neurotoxicity. Further research is needed to fully elucidate the safety profile of this compound.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Biological Activity |
---|---|
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine | Anti-cancer properties |
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine | Insecticidal activity |
This comparison highlights the distinct biological activities associated with different structural modifications within the carbamate class.
Properties
IUPAC Name |
tert-butyl N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8(2)9(6-7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWNQXOVRLYCEL-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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